molecular formula C11H14ClNO3 B8126929 Ethyl 5-Chloro-4-ethoxypyridine-2-acetate

Ethyl 5-Chloro-4-ethoxypyridine-2-acetate

Cat. No.: B8126929
M. Wt: 243.68 g/mol
InChI Key: QYAUJLAVBQHGTB-UHFFFAOYSA-N
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Description

Ethyl 5-Chloro-4-ethoxypyridine-2-acetate: is a chemical compound with the molecular formula C11H14ClNO3. It is a derivative of pyridine, featuring a chloro and ethoxy group on the pyridine ring, and an acetate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-chloro-4-ethoxypyridine-2-carboxylic acid.

  • Esterification Reaction: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Purification: The resulting ethyl ester is purified through recrystallization or distillation to achieve the desired purity.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Process: Some advanced production facilities may use continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: Ethyl 5-Chloro-4-ethoxypyridine-2-acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: It is utilized in the manufacturing of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes.

Comparison with Similar Compounds

  • Ethyl 2-pyridyl Oxalate: Another pyridine derivative used in organic synthesis.

  • Ethyl 4-ethoxypyridine-2-carboxylate: A closely related compound with a different substitution pattern on the pyridine ring.

Uniqueness: Ethyl 5-Chloro-4-ethoxypyridine-2-acetate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable compound in research and development.

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Properties

IUPAC Name

ethyl 2-(5-chloro-4-ethoxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-3-15-10-5-8(13-7-9(10)12)6-11(14)16-4-2/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAUJLAVBQHGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC(=C1)CC(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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